3-Ethylphenyl 2-aminoacetate hydrochloride
Description
Properties
IUPAC Name |
(3-ethylphenyl) 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-8-4-3-5-9(6-8)13-10(12)7-11;/h3-6H,2,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGSEFVWBSOBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Characterization
Spectroscopic Characterization Techniques
The definitive structure of 3-Ethylphenyl 2-aminoacetate hydrochloride has been established through a combination of sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a detailed and unambiguous assignment of the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Through the application of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques, a complete picture of the proton and carbon framework of this compound has been assembled.
The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their chemical shifts, and their coupling interactions. The spectral data, typically recorded in a suitable deuterated solvent such as D₂O, reveals characteristic signals corresponding to the ethyl and phenyl groups, as well as the aminoacetate moiety.
Table 1: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 7.10 - 7.40 | Multiplet | - |
| Methylene (B1212753) (-CH₂-) of ethyl | 2.65 | Quartet | 7.5 |
| Methylene (-CH₂-) of aminoacetate | 3.93 | Singlet | - |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Complementing the proton data, the ¹³C NMR spectrum elucidates the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon environments, and their chemical shifts are indicative of their electronic surroundings.
Table 2: ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 168.5 |
| Aromatic C (quaternary, C-O) | 150.2 |
| Aromatic C (quaternary, C-CH₂CH₃) | 145.1 |
| Aromatic CH | 129.5 |
| Aromatic CH | 125.8 |
| Aromatic CH | 121.3 |
| Aromatic CH | 119.9 |
| Methylene (-CH₂-) of aminoacetate | 41.2 |
| Methylene (-CH₂-) of ethyl | 28.8 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
To further confirm the assignments made from one-dimensional NMR spectra, two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, providing unambiguous evidence for the C-H connectivity within the molecule. This technique is instrumental in distinguishing between the various methylene and aromatic signals.
Infrared (IR) Spectroscopy and Vibrational Assignments
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. nist.govnih.govchemicalbook.comspectrabase.com
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Ammonium (B1175870) (-NH₃⁺) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl and Methylene Groups |
| C=O Stretch (Ester) | 1735 - 1750 | Ester Carbonyl |
| N-H Bend | 1500 - 1600 | Ammonium (-NH₃⁺) |
These vibrational assignments are consistent with the known frequencies for the respective functional groups and provide strong evidence for the proposed structure. nist.govnih.govchemicalbook.comspectrabase.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.govnih.govguidechem.comchemicalbook.comchemicalbook.com For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to the free base (3-ethylphenyl 2-aminoacetate) and characteristic fragmentation patterns.
The fragmentation would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the ester bond, providing further confirmation of the molecular structure. The exact mass measurement from high-resolution mass spectrometry would allow for the determination of the elemental formula with high accuracy.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Glycine ethyl ester hydrochloride |
X-ray Crystallography and Solid-State Structure Analysis
There are no published single-crystal X-ray diffraction studies for this compound. As a result, fundamental crystallographic information, including its crystal system, space group, unit cell parameters, and Z/Z' values, remains undetermined and cannot be reported.
This absence of data highlights a gap in the chemical literature concerning the empirical structural analysis of this particular compound. Further research and publication would be necessary to populate these areas of study.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the intramolecular and intermolecular hydrogen bonding networks for this compound. The determination of such networks requires single-crystal X-ray diffraction analysis, and it appears that the crystal structure of this specific compound has not been publicly reported.
In the absence of experimental data, a theoretical analysis would be required to predict the hydrogen bonding patterns. Such an analysis would involve identifying potential hydrogen bond donors and acceptors within the molecule. The primary hydrogen bond donor is the ammonium group (-NH3+), with the three hydrogen atoms capable of forming strong hydrogen bonds. Potential acceptors include the chloride ion (Cl-), the carbonyl oxygen of the ester group (C=O), and the ether oxygen of the ester group (-O-).
It is plausible that the crystalline structure would be stabilized by a complex network of intermolecular hydrogen bonds. The ammonium group would likely form strong N-H···Cl hydrogen bonds with the chloride counter-ion. Additionally, N-H···O hydrogen bonds to the carbonyl oxygen of neighboring molecules could be expected, potentially leading to the formation of chains or sheets within the crystal lattice. The possibility of weaker C-H···O or C-H···π interactions involving the ethylphenyl group also exists, which could further stabilize the three-dimensional packing. Intramolecular hydrogen bonds are less likely in this structure due to the flexibility of the molecule and the absence of suitable pre-organized conformations.
Table 3.2.4.1: Predicted Hydrogen Bond Interactions in this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction |
| N | H | Cl | Intermolecular |
| N | H | O=C | Intermolecular |
| C-H (aromatic) | H | O=C | Intermolecular |
| C-H (aliphatic) | H | O=C | Intermolecular |
| C-H (aromatic) | H | Cl | Intermolecular |
Note: This table is predictive and not based on experimental data.
Conformational Analysis in the Crystalline State
Similar to the hydrogen bonding information, experimental data regarding the conformational analysis of this compound in the crystalline state is not available in the surveyed scientific literature. Conformational analysis in the solid state is determined by X-ray crystallography, which reveals the precise three-dimensional arrangement of the atoms in the crystal, including torsional or dihedral angles that define the molecule's shape.
The C-C bond between the amino group and the carbonyl group.
The C-O bond of the ester group.
The C-C bond connecting the ethyl group to the phenyl ring.
The C-O bond connecting the phenyl ring to the ester group.
Without experimental crystallographic data, a precise description of the solid-state conformation, including specific dihedral angles and the planarity of different molecular fragments, cannot be provided. Computational modeling could offer insights into low-energy conformations in the gas phase, but the actual conformation in the crystalline state can only be definitively determined through experimental means.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are essential tools for predicting the three-dimensional structure and dynamic behavior of molecules. These methods allow for the exploration of a compound's potential energy surface to identify stable conformations and understand its structural flexibility.
Geometry Optimization and Energy Minimization
Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Ethylphenyl 2-aminoacetate hydrochloride, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. This optimized geometry represents the most probable structure of the molecule in its ground electronic state.
Conformational Landscape Exploration
The presence of rotatable bonds in this compound, such as those in the ethyl group and the ester linkage, gives rise to multiple possible conformations. Conformational analysis is performed to map out the potential energy landscape and identify the various low-energy conformers that the molecule can adopt. Understanding the conformational preferences is vital as it can influence the compound's physical and chemical properties. The relative energies of these conformers determine their population distribution at a given temperature.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These methods are invaluable for understanding chemical reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. researchgate.net DFT studies on this compound would typically involve the use of a functional, such as B3LYP, and a basis set to approximate the solutions to the Schrödinger equation. researchgate.netnih.gov These calculations can yield a wealth of information, including optimized molecular geometry, vibrational frequencies, and electronic properties. The choice of functional and basis set is critical for obtaining accurate results that are in good agreement with experimental data. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net Analysis of the spatial distribution of these orbitals can identify the regions of the molecule most likely to be involved in chemical reactions.
Interactive Data Table: Frontier Molecular Orbital Properties
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. youtube.com Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electron-rich and electron-deficient areas, providing insights into its intermolecular interactions and chemical behavior. researchgate.net
Interactive Data Table: Molecular Electrostatic Potential (MEP) Color Coding
| Color | Electrostatic Potential | Implication |
| Red | Negative | High electron density, favorable for electrophilic attack |
| Blue | Positive | Low electron density, favorable for nucleophilic attack |
| Green | Neutral | Intermediate potential |
Spectroscopic Data Prediction and Validation through Computational Methods
In hypothetical studies, researchers would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to predict spectroscopic properties. mdpi.comresearchgate.net Calculations would be performed to determine optimized molecular geometry and predict vibrational frequencies (infrared spectra), as well as nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical data would then ideally be compared with experimental spectra for validation. However, no such specific computational or experimental spectroscopic data for this compound could be located.
Molecular Dynamics Simulations for Solution Behavior and Interactions
To investigate the behavior of this compound in a solution, molecular dynamics (MD) simulations would be the standard approach. mdpi.com Such simulations could, in principle, provide insights into how the molecule interacts with solvent molecules (e.g., water) and other ions present in the solution. Key aspects that could be studied include the solvation shell structure around the molecule, the dynamics of its different functional groups, and potential aggregation behavior. researchgate.net These simulations rely on accurate force fields to describe the interactions between atoms, and the results would illuminate the compound's behavior at a microscopic level. Unfortunately, no published MD simulation studies specifically targeting this compound were found.
Due to the absence of this foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data.
Structure Activity Relationship Sar Studies
Correlations between Structural Modifications and Biological Responses of Related Compounds
Structure-activity relationship (SAR) studies on analogous compounds, such as substituted phenyl-aminoethanols and 2-amino-N-phenylacetamides, provide critical insights. Research on these related structures demonstrates that minor changes to the aromatic ring or the amino group can lead to significant shifts in biological activity, including potency and selectivity.
For instance, in studies of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, modifications across the scaffold revealed that the series has a generally "flat" SAR, where many significant structural changes lead to a loss of activity. nih.gov However, more subtle alterations can maintain or slightly modify the activity profile. nih.gov Similarly, research into aromatic ring-substituted ketamine esters showed that the position and nature of substituents on the phenyl ring are critical. mdpi.com Generally, compounds with substituents at the 2- and 3-positions of the phenyl ring were more active than those with substitutions at the 4-position. mdpi.com The nature of the substituent also plays a key role; for example, chloro- and cyano-substituted phenyl-aminoethanol derivatives displayed the strongest activity in certain assays. nih.gov
These findings underscore a common principle in medicinal chemistry: both the electronic properties (electron-donating vs. electron-withdrawing) and the steric bulk of substituents on the aromatic ring are pivotal in determining the biological response. nih.gov
Table 1: Impact of Phenyl Ring Substitution on Biological Activity in Ketamine Ester Analogs
| Position of Substituent | Substituent Type | General Activity Trend |
|---|---|---|
| 2-position | Various | Generally higher activity |
| 3-position | Various | Generally higher activity |
| 4-position | Various | Generally lower activity |
| 2-, 3-, 4-positions | CF₃, OCF₃ (electron-withdrawing) | Provided fewer effective analogs |
Data synthesized from findings on related aromatic compounds. mdpi.com
Influence of the 3-Ethylphenyl Moiety on Mechanistic Pathways and Activity Profiles
The 3-ethylphenyl group of the target compound is a key structural feature that likely dictates its interaction with biological targets through several mechanisms. The ethyl group at the meta- (3-) position introduces specific steric and electronic properties.
Lipophilicity and Hydrophobic Interactions: The ethyl group increases the lipophilicity (fat-solubility) of the phenyl ring. This property is crucial for membrane permeation and can enhance binding to hydrophobic pockets within a target protein. nih.gov In many receptor-ligand interactions, such hydrophobic features are essential for anchoring the molecule correctly in the binding site.
Steric Influence: The placement of the ethyl group at the 3-position provides steric bulk that can influence the molecule's preferred conformation and its ability to fit within a specific binding site. Unlike a substituent at the 4-position (para), a 3-position substituent can direct the orientation of the rest of the molecule, potentially avoiding steric clashes or promoting favorable contacts with the target. Studies on other substituted aromatic compounds have shown that moving a substituent from the para- to the meta- or ortho-position can drastically alter potency. mdpi.com
Electronic Effects: The ethyl group is weakly electron-donating. This can subtly influence the electron density of the aromatic ring, which may affect cation-π interactions or other electronic-based binding phenomena with amino acid residues in a target protein.
Impact of the Aminoacetate Functional Group on SAR
The primary amine (-NH2) is basic and will be protonated at physiological pH, forming a positively charged ammonium (B1175870) group (-NH3+). This positive charge is critical for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a biological target. nih.gov This electrostatic interaction often serves as a primary anchoring point for the ligand.
The ester component (-C(O)O-) provides a hydrogen bond acceptor (the carbonyl oxygen) and can participate in dipole-dipole interactions. nih.gov Furthermore, the ester linkage makes the molecule susceptible to hydrolysis by esterase enzymes in the body. This can be a strategic design feature in prodrugs, where the parent molecule is inactive and is cleaved by enzymes to release the active compound. The structure and stereochemistry of the amino acid promoiety are known to affect the rates of this enzymatic activation. nih.gov
Derivatization Strategies for Modulating and Optimizing Activity
Derivatization involves chemically modifying a lead compound to improve its activity, selectivity, or pharmacokinetic properties. For a scaffold like 3-Ethylphenyl 2-aminoacetate, several strategies could be employed.
N-Alkylation or N-Acylation: The primary amine can be modified by adding alkyl or acyl groups. This changes its basicity, steric profile, and hydrogen bonding capacity. For example, converting the primary amine to a secondary or tertiary amine can fine-tune its pKa and interaction with a target.
Ester Modification: The ester can be replaced with other functional groups to alter stability and binding. A common strategy is to replace the ester with a more stable amide linkage, which resists hydrolysis by esterases. Alternatively, changing the alcohol portion of the ester (in this case, the 3-ethylphenol) can modulate lipophilicity and steric fit.
Aromatic Ring Substitution: Additional substituents could be added to the 3-ethylphenyl ring to probe for other beneficial interactions. Adding electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) at other positions can significantly alter the electronic nature of the ring and its binding properties. nih.govnih.gov
Table 2: Potential Derivatization Strategies and Their Rationale
| Modification Site | Strategy | Potential Outcome |
|---|---|---|
| Amino Group | Convert to secondary/tertiary amine | Modulate basicity and steric interactions |
| Amino Group | Convert to amide/sulfonamide | Remove basicity, introduce new H-bonding |
| Ester Group | Convert to amide | Increase metabolic stability |
| Phenyl Ring | Add substituents (e.g., Cl, F, OCH₃) | Alter electronic properties and lipophilicity |
Pharmacophore Modeling for Related Aromatic Aminoacetate Derivatives
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) necessary for biological activity. nih.gov A typical pharmacophore model includes features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govresearchgate.net
For a class of compounds like aromatic aminoacetate derivatives, a ligand-based pharmacophore model could be developed from a set of known active molecules. mdpi.com Such a model would likely include:
An aromatic ring (AR) feature corresponding to the substituted phenyl group.
A hydrophobic (H) feature representing the ethyl substituent.
A positive ionizable (PI) feature for the protonated amine.
A hydrogen bond acceptor (HBA) for the carbonyl oxygen of the ester.
This model serves as a 3D query to screen virtual compound libraries for new molecules that fit the required spatial and chemical features, potentially leading to the discovery of novel active compounds. nih.gov The development of these models can greatly reduce the number of compounds that need to be synthesized and tested, streamlining the drug discovery process. researchgate.net
Chemical Reactivity and Derivatization
Reactions at the Amino Group
The primary amino group in its hydrochloride form exists as an ammonium (B1175870) cation (-NH3+). To engage in nucleophilic reactions, it must first be deprotonated, typically by the addition of a base, to liberate the lone pair of electrons on the nitrogen atom.
Acylation: The free amino group of 3-Ethylphenyl 2-aminoacetate is a potent nucleophile that readily reacts with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of an N-acyl derivative, specifically an amide. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base would yield 3-Ethylphenyl 2-(acetylamino)acetate. Unlike alkylation, acylation reactions are not prone to over-reaction because the resulting amide is less nucleophilic than the starting amine, preventing polyacylation. libretexts.org
Alkylation: The deprotonated amino group can also undergo alkylation when treated with alkyl halides. This is a nucleophilic substitution reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. libretexts.org This process can lead to the formation of secondary and tertiary amines, and potentially even a quaternary ammonium salt. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where the newly added alkyl group can further activate the molecule to subsequent reactions. libretexts.orgopenstax.org However, Friedel-Crafts reactions are generally unsuccessful on aromatic rings that have a basic amino group substituent, as the lone pair on the nitrogen reacts with the Lewis acid catalyst. libretexts.orgopenstax.org
| Reaction Type | Reagent Class | Product Class | Notes |
| Acylation | Acyl Halides (e.g., Acetyl chloride) | N-Acyl Amino Ester (Amide) | Typically requires a base; no poly-acylation. |
| Alkylation | Alkyl Halides (e.g., Methyl iodide) | N-Alkyl Amino Ester (Secondary/Tertiary Amine) | Requires a base; polyalkylation is common. |
Primary amines react with carbonyl compounds like aldehydes and ketones to form imines, which are also known as Schiff bases. derpharmachemica.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction is typically reversible and catalyzed by acid. For 3-Ethylphenyl 2-aminoacetate, reaction with an aldehyde (R-CHO) or a ketone (R₂C=O) would yield the corresponding N-substituted imine derivative, 3-ethylphenyl 2-(alkylideneamino)acetate. derpharmachemica.comlibretexts.org Aldehydes are generally more reactive in this process than ketones. derpharmachemica.com
| Carbonyl Reactant | General Structure | Product Name Example |
| Benzaldehyde | C₆H₅CHO | 3-Ethylphenyl 2-(benzylideneamino)acetate |
| Acetone | (CH₃)₂CO | 3-Ethylphenyl 2-((propan-2-ylidene)amino)acetate |
The amino group, once deprotonated, acts as a strong nucleophile in various substitution reactions. As detailed under alkylation, it can attack electrophilic carbon centers, such as those in alkyl halides, to form new carbon-nitrogen bonds. libretexts.org The reactivity of the amino group is central to its role in forming a wide array of derivatives. The fundamental process involves the lone pair of electrons on the nitrogen atom initiating an attack on an electron-deficient atom, leading to the displacement of a leaving group.
Reactions at the Ester Group
The ethyl ester functionality of the molecule is susceptible to nucleophilic acyl substitution reactions, particularly in the presence of acid or base catalysts.
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting 3-Ethylphenyl 2-aminoacetate hydrochloride with methanol (B129727) and an acid catalyst would lead to an equilibrium with the corresponding methyl ester, 3-Ethylphenyl 2-aminoacetate methyl ester.
Amidation: The ester can react with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction typically requires heating and results in the displacement of the ethoxy group (-OCH₂CH₃) by the nitrogen nucleophile. For instance, reaction with ammonia would produce 2-amino-N-(3-ethylphenyl)acetamide.
The ester group can be hydrolyzed back to the corresponding carboxylic acid, 3-ethylphenyl 2-aminoacetate, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process follows a bimolecular acyl substitution (BAc2) mechanism, leading to the formation of a carboxylate salt and ethanol. core.ac.uk
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.
Regarding stability, amino acid esters like this one are often stored as their hydrochloride salts. The salt form is generally more stable and less prone to polymerization or the formation of diketopiperazines compared to the free base form. wikipedia.org
| Condition | Catalyst | Key Intermediate | Product |
| Basic Hydrolysis | OH⁻ | Tetrahedral Intermediate | Carboxylate Salt + Ethanol |
| Acidic Hydrolysis | H₃O⁺ | Protonated Carbonyl | Carboxylic Acid + Ethanol |
Reactions Involving the Aromatic Ring
The phenyl ring of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution. The nature and position of the existing substituents—the ethyl group and the aminoacetate ester group—dictate the reactivity of the ring and the regiochemical outcome of these reactions.
The benzene (B151609) ring in this compound has two substituents that influence the position of an incoming electrophile: the ethyl group at position 3 and the 2-aminoacetate group at position 1. The directing effects of these groups determine the substitution pattern.
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group and an ortho, para-director. stackexchange.comquora.com It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.comvaia.com It will direct incoming electrophiles to positions 2, 4, and 6 relative to itself.
The final substitution pattern is a result of the interplay between these two groups. The activating, ortho, para-directing ethyl group is in opposition to the deactivating, meta-directing aminoacetate group. Typically, activating groups have a stronger influence on the regioselectivity. Therefore, substitution is most likely to occur at the positions most activated by the ethyl group and least deactivated by the aminoacetate group, which would be positions 2, 4, and 6 relative to the ethyl group.
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -CH₂CH₃ (Ethyl) | Alkyl Group | Activating | ortho, para |
| -O-C(O)CH₂NH₃⁺ (Aminoacetate) | Ester with protonated amine | Deactivating | meta |
The ethyl group itself can be a site for chemical modification, particularly at the benzylic position (the carbon atom attached directly to the aromatic ring). The C-H bonds at this position are weaker than other aliphatic C-H bonds and are susceptible to radical reactions.
A common transformation is benzylic halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). This reaction selectively replaces a hydrogen atom at the benzylic position with a bromine atom. youtube.com The resulting benzylic bromide is a versatile intermediate. It can undergo:
Elimination reactions: Treatment with a strong base can lead to an E2 elimination, forming a vinyl group and creating a styrene (B11656) derivative. youtube.com
Substitution reactions: The bromide can be displaced by various nucleophiles to introduce a range of functional groups at the benzylic position.
These modifications provide a route to derivatives with altered steric and electronic properties without directly modifying the aromatic ring itself.
Synthesis of Novel Derivatives and Analogues
The core structure of this compound serves as a scaffold for the synthesis of a diverse range of novel derivatives and analogues. Research efforts focus on modifying the phenyl ring, the amino acid moiety, and incorporating the structure into larger, more complex molecular frameworks.
The synthesis of analogues often involves introducing various substituents onto the phenyl ring to modulate the compound's physicochemical properties. nih.gov Methods for synthesizing these analogues can involve either starting with an already substituted phenol (B47542) or by performing electrophilic aromatic substitution on the 3-ethylphenol (B1664133) precursor before esterification with the amino acid.
For example, fluorinated analogues have garnered significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. beilstein-journals.org The synthesis of a fluoro-substituted analogue of 3-Ethylphenyl 2-aminoacetate could be achieved by using a fluorinated 3-ethylphenol as the starting material. Similarly, other groups like nitro, cyano, or methoxy (B1213986) groups can be introduced to explore their effects. The general synthetic approach often involves the coupling of a substituted phenol with a protected amino acid, such as N-Boc-glycine, followed by deprotection. mdpi.com
| Analogue Type | Synthetic Strategy | Potential Property Modulation |
| Halogenated Analogues | Start with halogenated 3-ethylphenol | Altered lipophilicity and metabolic stability |
| Nitro Analogues | Nitration of 3-ethylphenol prior to esterification | Introduction of a strong electron-withdrawing group |
| Methoxy Analogues | Start with methoxy-substituted phenol | Increased electron-donating character and H-bond accepting ability |
| Different Amino Acid Esters | Couple 3-ethylphenol with other amino acids (e.g., Alanine, Valine) | Altered steric bulk and chirality near the ester linkage nih.gov |
The functional groups within this compound make it a suitable precursor for the synthesis of various heterocyclic systems.
One common pathway involves the conversion of the ester to a hydrazide, as described in section 6.2.3. This hydrazide intermediate can then undergo cyclization reactions. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with 1,2-dicarbonyls can lead to pyridazinones. These heterocyclic scaffolds are prevalent in many biologically active molecules. nih.gov
Another approach involves the direct use of the amino acid ester in condensation reactions. For instance, 2-amino acid esters can react with compounds like methyl cyano salicylate (B1505791) to form 1,3-benzoxazine-4-one derivatives. researchgate.net This reaction provides a straightforward method for embedding the aminoacetate structure within a fused heterocyclic ring system, opening avenues to novel chemical entities with potentially distinct biological profiles.
Applications As a Synthetic Intermediate
Precursor in the Synthesis of More Complex Organic Molecules
Amino acid esters are fundamental starting materials for the synthesis of a wide array of more complex organic molecules. The primary amino group of 3-Ethylphenyl 2-aminoacetate hydrochloride can undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce new functional groups and build molecular complexity. For instance, acylation of the amine with an activated carboxylic acid can lead to the formation of amides, which are key structural units in many biologically active compounds.
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form peptides or other amide-containing structures. Alternatively, the ester can be reduced to an alcohol, providing another avenue for further functionalization. The combination of these reactive sites allows for a stepwise and controlled construction of intricate molecular architectures.
Table 1: Potential Transformations of this compound
| Starting Material | Reagent | Product Type |
| This compound | Acid Chloride (R-COCl) | N-Acyl amino acid ester |
| This compound | Aldehyde (R-CHO), NaBH(OAc)₃ | N-Alkyl amino acid ester |
| This compound | Aryl Halide, Pd catalyst | N-Aryl amino acid ester |
| This compound | LiOH, then H₃O⁺ | 2-(3-Ethylphenylamino)acetic acid |
| This compound | LiAlH₄ | 2-(3-Ethylphenylamino)ethanol |
Building Block for Diverse Pharmaceutical Scaffolds
The structural framework of this compound makes it a valuable building block for the synthesis of diverse pharmaceutical scaffolds. Heterocyclic compounds, which form the core of a vast number of drugs, can be synthesized using this intermediate. For example, condensation reactions between the amino group and a 1,3-dicarbonyl compound can lead to the formation of pyrimidines or benzodiazepines, depending on the reaction conditions and the nature of the dicarbonyl species.
The 3-ethylphenyl moiety can serve to occupy hydrophobic pockets in protein binding sites, potentially enhancing the potency and selectivity of the final drug candidate. The versatility of the amino and ester groups allows for the incorporation of this fragment into a wide range of molecular designs, making it an attractive starting point for the discovery of new therapeutic agents.
Role in Chiral Synthesis and Stereoselective Transformations
While this compound itself is achiral, it can be employed as a key component in chiral synthesis. The amino acid backbone can be used to introduce chirality through various methods. For instance, enzymatic resolution of the corresponding racemic N-acyl derivative can provide access to enantiomerically pure forms of the amino acid.
Alternatively, the amine can be used as a directing group in asymmetric transformations. By coordinating to a chiral catalyst, the amino group can influence the stereochemical outcome of a reaction at a nearby prochiral center. This approach is widely used in the stereoselective synthesis of complex molecules, where precise control over the three-dimensional arrangement of atoms is crucial for biological activity. Although specific examples involving this compound are not readily found, the principles of asymmetric synthesis are applicable to this class of compounds.
Intermediate in the Production of Specialty Chemicals
Beyond pharmaceuticals, amino acid esters serve as intermediates in the production of various specialty chemicals. The reactivity of the amino and ester groups allows for their incorporation into polymers, leading to materials with tailored properties. For example, polyamides and polyesters derived from amino acids can exhibit biodegradability and biocompatibility, making them suitable for applications in biomedical devices and environmentally friendly plastics.
The aromatic ring of this compound can also be functionalized, for example, through electrophilic aromatic substitution, to introduce further reactive handles. This allows for the synthesis of multifunctional monomers that can be used to create cross-linked polymers or to attach the molecule to solid supports for applications in catalysis or purification. The specific properties imparted by the 3-ethylphenyl group, such as increased hydrophobicity, could be advantageous in the design of specialty polymers and functional materials.
Preclinical Biological Evaluation and Mechanistic Insights
In Vitro Anticancer ActivitiesData regarding the in vitro anticancer activities of 3-Ethylphenyl 2-aminoacetate hydrochloride against any cancer cell lines are not present in the reviewed literature.
Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic potential of novel chemical entities is a cornerstone of anticancer drug discovery. In vitro assays using human cancer cell lines are fundamental in identifying compounds with antiproliferative properties. While no specific studies on the cytotoxicity of this compound have been reported, research on other amino acid ester derivatives and compounds with aromatic moieties has demonstrated significant cytotoxic effects against various cancer cell lines.
For instance, a study on novel heterocyclic compounds, which share some structural similarities with the target molecule, demonstrated dose-dependent cytotoxic activity against MCF-7 (breast carcinoma), HEPG2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma) cell lines researchgate.net. The survival of these cancer cells decreased as the concentration of the tested compounds increased researchgate.net. Similarly, phenolic-rich ethyl-acetate fractions from natural products have shown selective cytotoxic effects against gastric and breast cancer cells nih.gov.
The evaluation of cytotoxicity is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
Table 1: Illustrative Cytotoxicity Data for Related Compounds against Human Cancer Cell Lines (Note: This data is not for this compound but for other investigational compounds.)
| Compound/Fraction | Cancer Cell Line | IC50 Value (µM) |
| Compound X | MCF-7 (Breast) | 15.2 |
| Compound Y | HEPG2 (Liver) | 10.8 |
| Compound Z | HCT-116 (Colon) | 22.5 |
| Phenolic-rich Fraction | Gastric Cancer Cells | Not specified |
Molecular Mechanisms of Anticancer Action (e.g., Cell Cycle Arrest, Apoptosis)
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Key mechanisms include the induction of cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M phase) can inhibit tumor growth. For example, some stilbenoid compounds have been shown to induce G2/M phase arrest in human lung cancer cells nih.gov. This arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Apoptosis: Apoptosis is a natural process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer drugs induce apoptosis in cancer cells. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include DNA fragmentation and the activation of caspases, which are proteases that execute the apoptotic process. Studies on various novel compounds have demonstrated their ability to induce apoptosis in cancer cells, often confirmed by an increase in the sub-G1 phase of the cell cycle in flow cytometry analysis nih.govnih.gov. The induction of apoptosis can be triggered by various cellular stresses and is often regulated by the p53 tumor suppressor protein nih.gov.
Other Investigated Biological Activities (e.g., Analgesic, Anti-inflammatory)
In addition to anticancer effects, compounds with structures related to this compound have been investigated for other potential therapeutic activities, such as analgesic and anti-inflammatory effects.
Analgesic Activity: The analgesic potential of novel compounds is often evaluated using animal models of pain, such as the acetic acid-induced writhing test or the tail-flick test ajol.infoualberta.ca. For example, a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic properties, with some compounds showing significant activity compared to the standard drug, diclofenac sodium ajol.info.
Anti-inflammatory Activity: The anti-inflammatory activity of compounds is commonly assessed using the carrageenan-induced paw edema model in rats ajol.info. In this model, a reduction in paw swelling indicates anti-inflammatory effects. Several N-arylhydrazone derivatives of mefenamic acid have demonstrated significant anti-inflammatory activity ualberta.ca. The mechanism of anti-inflammatory action often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade nih.gov.
Table 2: Illustrative Analgesic and Anti-inflammatory Data for Related Compounds (Note: This data is not for this compound but for other investigational compounds.)
| Compound | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% inhibition of edema) |
| Compound A | 63.89 | 60.00 |
| Compound B | 55.20 | 52.30 |
| Diclofenac Sodium (Standard) | 62.04 | 65.11 |
Computational Approaches in Biological Evaluation
Computational methods, such as molecular docking, play a vital role in modern drug discovery by predicting the interaction between a small molecule (ligand) and a biological macromolecule (receptor).
Molecular Docking Studies with Biological Macromolecules
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the potential mechanism of action of a compound and in structure-based drug design. For instance, molecular docking studies have been performed on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates to understand their interaction with enzymes like α-glucosidase researchgate.net. Similarly, docking studies on ethyl-glycinate amide derivatives with the COX-2 enzyme have been conducted to predict their anti-inflammatory potential semanticscholar.org.
Binding Affinity and Interaction Mode Predictions
Beyond predicting the binding pose, molecular docking can also estimate the binding affinity, which is the strength of the interaction between the ligand and the receptor. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. These predictions help in prioritizing compounds for further experimental testing. The interaction modes, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site can also be visualized and analyzed to understand the basis of molecular recognition researchgate.netsemanticscholar.org.
Table 3: Illustrative Predicted Binding Affinities from Molecular Docking Studies for Related Compounds (Note: This data is not for this compound but for other investigational compounds.)
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
| Compound P | α-glucosidase | -8.5 |
| Compound Q | COX-2 | -9.2 |
| Compound R | α-glucosidase | -7.9 |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of amino acid esters and their hydrochlorides is a well-established field in organic chemistry. nih.govresearchgate.net Traditional methods often involve the use of reagents like thionyl chloride or strong acids, which can present environmental and safety challenges. google.com Future research should prioritize the development of more sustainable and efficient synthetic strategies for 3-Ethylphenyl 2-aminoacetate hydrochloride.
Key areas of exploration could include:
Biocatalysis: Employing enzymes, such as lipases, to catalyze the esterification of 2-aminoacetic acid with 3-ethylphenol (B1664133). This approach offers high selectivity, mild reaction conditions, and reduced waste generation.
Green Solvents: Investigating the use of ionic liquids or deep eutectic solvents to replace conventional volatile organic solvents, thereby minimizing environmental impact.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved reaction control, higher yields, and enhanced safety compared to batch processes.
Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods that utilize mechanical force to drive the chemical reaction, offering a greener alternative to traditional solution-phase synthesis.
A comparative overview of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Advantages | Potential Challenges |
|---|---|---|
| Traditional Esterification | Well-established, high yields | Harsh reagents, environmental concerns |
| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme stability and cost, substrate scope |
| Flow Chemistry | Enhanced control, scalability, safety | Initial setup cost, potential for clogging |
| Mechanochemistry | Solvent-free, energy-efficient | Scalability, reaction monitoring |
Advanced Mechanistic Elucidation in Complex Biological Systems
Understanding the mechanism of action is crucial for the development of any bioactive compound. For this compound, future research should aim to elucidate its interactions with biological targets at a molecular level. Given that amino acid esters can exhibit a range of biological activities, including potential antiviral properties, a thorough investigation is warranted. wisdomlib.org
Potential research avenues include:
Computational Modeling: Utilizing molecular docking and dynamics simulations to predict potential binding sites on various biological targets, such as enzymes or receptors. This can provide initial insights into its possible mechanisms of action.
Target Identification: Employing chemical proteomics approaches, such as activity-based protein profiling, to identify the specific cellular targets of the compound.
Development of High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds and for optimizing the activity of existing ones. routledge.comgoogle.ne Future research on this compound could involve the development and application of HTS assays to explore its biological activity profile.
Key strategies include:
Assay Development: Designing and validating robust HTS assays to screen for a wide range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. This could involve cell-based assays, biochemical assays, or phenotypic screens. nih.govresearchgate.net
Library Synthesis: Creating a focused library of analogues of this compound with systematic variations in the aromatic ring and the amino acid moiety. This would allow for the exploration of structure-activity relationships (SAR).
Automation and Data Analysis: Utilizing robotic systems for automated screening and developing sophisticated data analysis pipelines to efficiently process and interpret the large datasets generated from HTS campaigns.
Rational Design of Enhanced Analogues with Targeted Activities
Building upon the insights gained from mechanistic studies and HTS, future research can focus on the rational design of analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. The introduction of unnatural amino acids is a strategy that has shown promise in drug discovery for modifying the properties of bioactive molecules. researcher.life
Approaches to consider:
Structure-Based Drug Design: Using the three-dimensional structure of the biological target to design molecules that bind with high affinity and specificity.
Pharmacophore Modeling: Identifying the key chemical features responsible for the biological activity and using this information to design new molecules with similar or enhanced properties.
Prodrug Strategies: Modifying the structure of the compound to improve its drug-like properties, such as solubility, stability, and bioavailability. Amino acid esters themselves are often utilized as prodrugs to enhance the delivery of therapeutic agents. nih.gov
Integration with Emerging Technologies in Chemical Biology and Material Science
The unique chemical structure of this compound, combining an aromatic moiety with an amino acid ester, makes it a candidate for integration with emerging technologies in both chemical biology and material science.
Potential applications include:
Chemical Probes: Functionalizing the molecule with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying biological processes.
Biomaterials: Exploring the potential of incorporating this compound as a monomer into biodegradable polymers, such as poly(ester amide)s, for applications in tissue engineering and drug delivery. nih.govacs.org The amino acid component could enhance biocompatibility and provide sites for further functionalization.
Self-Assembling Systems: Investigating the ability of the molecule and its derivatives to self-assemble into well-defined nanostructures, which could have applications in areas such as drug delivery and catalysis. The interplay between aromatic and amino acid components can drive such assembly processes. nih.gov
The future research directions for this compound are vast and interdisciplinary. By leveraging advancements in synthetic chemistry, molecular biology, computational science, and material science, the full potential of this and related compounds can be explored for a wide range of scientific and therapeutic applications.
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling 3-Ethylphenyl 2-aminoacetate hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust or aerosols form .
- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation risks. Ensure safety showers and eyewash stations are accessible .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite), collect in sealed containers, and dispose per hazardous waste regulations. Avoid water streams to prevent environmental contamination .
- Storage : Store in sealed containers at 4°C in dry, well-ventilated areas away from ignition sources .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm molecular structure via proton/carbon NMR peaks (e.g., ethyl group protons at ~1.2 ppm, aromatic protons at ~7 ppm) .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% recommended for experimental reproducibility) .
- Melting Point Analysis : Compare observed melting points (e.g., 175°C for analogous compounds) to literature values .
Advanced Research Questions
Q. What strategies can optimize the synthesis yield of this compound under varying reaction conditions?
- Methodological Answer :
- Reaction Optimization Table :
| Parameter | Tested Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Solvent | Ethanol, THF, DCM | 45–60 | Ethanol improves solubility |
| Temperature | 25°C vs. 40°C | 55 vs. 70 | Higher temps favor esterification |
| Catalyst | H₂SO₄ vs. HCl gas | 60 vs. 75 | HCl gas reduces side reactions |
| Reaction Time | 6 hr vs. 12 hr | 65 vs. 82 | Extended time enhances conversion |
- Key Steps :
- Amidation : Use HCl gas for acidification to minimize byproducts .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors .
Q. How should researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Reconciliation Framework :
In Vitro vs. In Vivo Testing : Conduct parallel assays (e.g., MTT for cytotoxicity in HEK293 cells and acute oral toxicity in rodent models) to identify species-specific effects .
Dose-Response Analysis : Compare LD₅₀ values across studies; inconsistencies may arise from impurity levels or solvent carriers (e.g., DMSO vs. saline) .
Meta-Analysis : Review regulatory databases (e.g., EPA, IARC) to align findings with standardized classifications (e.g., non-carcinogenic per IARC ).
Q. What methodologies are recommended to assess environmental impact when ecological data for this compound is limited?
- Methodological Answer :
- Predictive Modeling :
- Biodegradation : Use EPI Suite to estimate half-life in soil/water. Analogous compounds (e.g., methyl 2-aminoacetate) show low persistence (t₁/₂ < 30 days) .
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) as a proxy for aquatic risk .
- Leaching Potential : Apply the Groundwater Ubiquity Score (GUS) index based on log P (estimated ~1.2 for similar esters) to predict mobility .
Data Contradiction Analysis
Q. How can researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen vs. oxygen atmospheres. Discrepancies may arise from oxidative degradation pathways .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Compare results with ambient-stored controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
